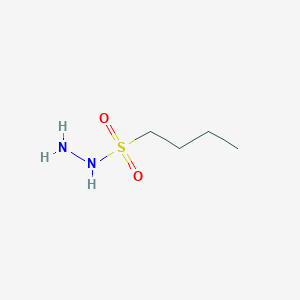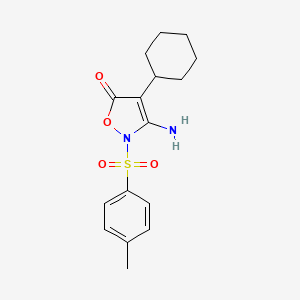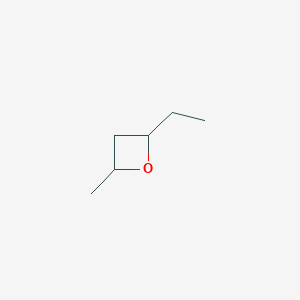![molecular formula C10H19N5 B14735040 Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 74849-88-0](/img/structure/B14735040.png)
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.1558 g/mol . It is also known by other names such as Bis(2-cyanoethyl)amine and 3,3’-Iminodipropionitrile . This compound is characterized by the presence of nitrile groups and an imine linkage, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be synthesized through the reaction of acrylonitrile with ethylenediamine under controlled conditions . The reaction typically involves the use of a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The imine linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with various molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the imine linkage can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of various products that exert specific effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-cyanoethyl)amine
- 3,3’-Iminodipropionitrile
- Di(2-Cyanoethyl)amine
- Iminodipropionitrile
Uniqueness
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is unique due to its specific structure, which includes both nitrile groups and an imine linkage. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in various synthetic pathways .
Properties
CAS No. |
74849-88-0 |
|---|---|
Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
InChI Key |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



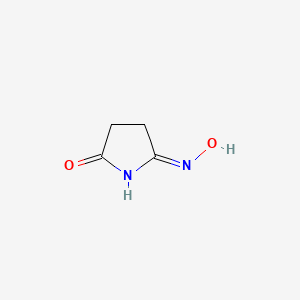

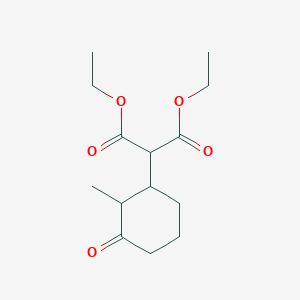
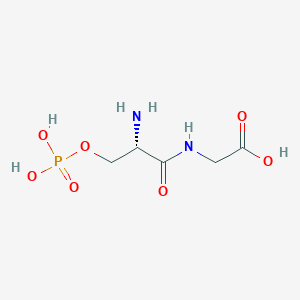
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
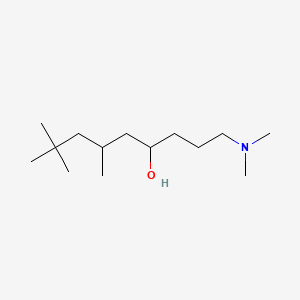

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
